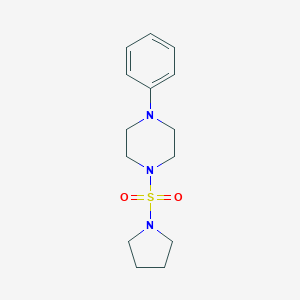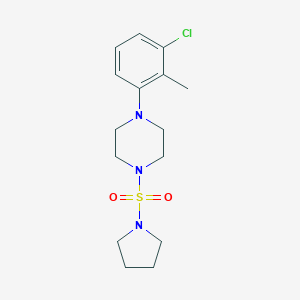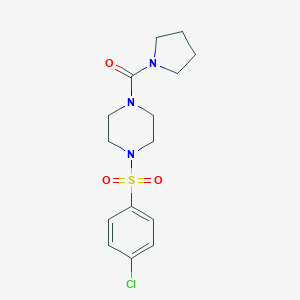![molecular formula C25H26N2O5 B500365 3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one CAS No. 957507-10-7](/img/structure/B500365.png)
3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one is a synthetic organic compound characterized by its complex structure, which includes phenoxy, pyrazolyl, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde derivatives with appropriate diketones under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with the chromenone intermediate.
Introduction of the Pyrazolyl Group: The pyrazolyl group is incorporated via a nucleophilic substitution reaction involving a pyrazole derivative and an appropriate leaving group on the chromenone scaffold.
Final Coupling: The final step involves the coupling of the hydroxypropoxy group to the chromenone core, often facilitated by base-catalyzed etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group can yield corresponding ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, 3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy and pyrazolyl groups can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. The chromenone core may also participate in electron transfer reactions, influencing redox states within cells.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethylphenoxy)-4H-chromen-4-one: Lacks the pyrazolyl and hydroxypropoxy groups, making it less versatile in terms of chemical reactivity.
7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one: Similar but without the phenoxy group, which may affect its biological activity and chemical properties.
Uniqueness
The uniqueness of 3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-15-7-16(2)9-21(8-15)32-24-14-31-23-11-20(5-6-22(23)25(24)29)30-13-19(28)12-27-18(4)10-17(3)26-27/h5-11,14,19,28H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJFFVGIOGPNGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(CN4C(=CC(=N4)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
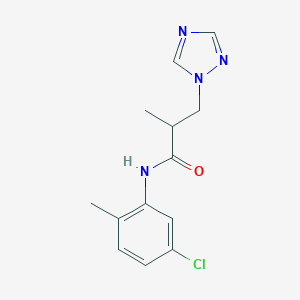
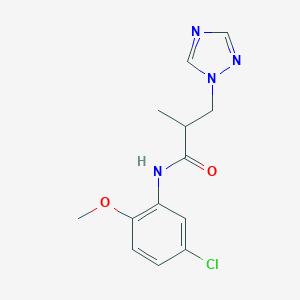
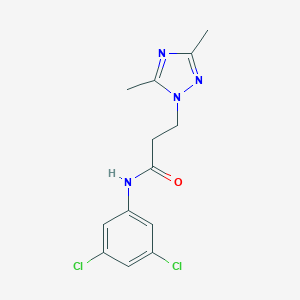
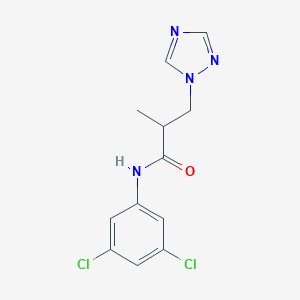

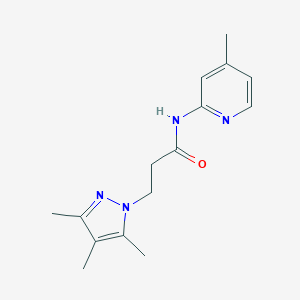
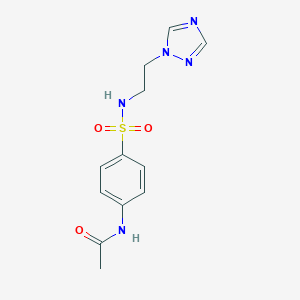
![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B500295.png)
![N-[2-(1,2,4-triazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500297.png)
